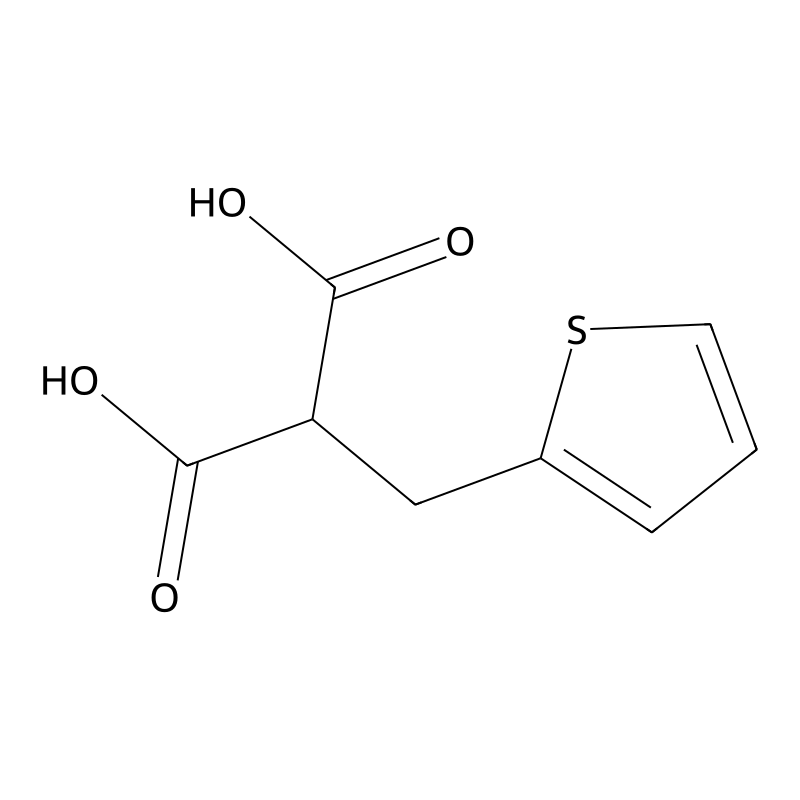

2-(Thiophen-2-ylmethyl)propanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

While the compound can be purchased from chemical suppliers, often for "pharmaceutical testing" [, ], there is no documented research readily available describing its use in specific scientific investigations.

Further Exploration:

- Scientific literature databases: Searching scientific literature databases like PubMed or Google Scholar using the full name of the compound or relevant keywords might yield more specific information on its research applications.

- Chemical databases: Resources like PubChem or SciFinder might offer additional information on the properties and potential uses of the compound, but may not directly link to specific research applications.

- Contacting researchers or institutions: Reaching out to researchers or institutions working in relevant fields (e.g., medicinal chemistry, organic synthesis) might provide insights into potential research applications of the compound, even if not publicly documented.

2-(Thiophen-2-ylmethyl)propanedioic acid, also known as 2-(2-thienylmethyl)malonic acid, is an organic compound with the molecular formula C₈H₈O₄S. This compound features a thiophene ring linked to a malonic acid structure, which contributes to its unique chemical properties and potential biological activities. The presence of the thiophene moiety enhances its reactivity and makes it a valuable building block in organic synthesis and medicinal chemistry.

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to halogenated or nitrated derivatives when treated with halogens or nitrating agents under acidic conditions.

These reactions allow for the modification of the compound, facilitating the synthesis of more complex derivatives.

Research into the biological activity of 2-(Thiophen-2-ylmethyl)propanedioic acid suggests potential antimicrobial and anticancer properties. The compound's mechanism of action is not fully elucidated but is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. Further studies are needed to clarify its biological effects and therapeutic potential.

The synthesis of 2-(Thiophen-2-ylmethyl)propanedioic acid typically involves a Knoevenagel condensation reaction between thiophene-2-carbaldehyde and malonic acid in the presence of a base, such as sodium ethoxide. This reaction is followed by decarboxylation to yield the desired product. For industrial production, optimization techniques may include continuous flow reactors and efficient purification methods to enhance yield and purity.

2-(Thiophen-2-ylmethyl)propanedioic acid has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer effects.

- Medicine: The compound is explored as a precursor in pharmaceutical synthesis.

- Industry: It is utilized in developing materials with specific electronic properties, such as organic semiconductors.

Several compounds share structural similarities with 2-(Thiophen-2-ylmethyl)propanedioic acid. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Thiophene-2-carboxylic acid | Contains a carboxylic group attached to the thiophene ring | Lacks the malonic acid moiety |

| Thiophene-2-acetic acid | A simpler derivative with an acetic acid group | Less complex than 2-(Thiophen-2-ylmethyl)propanedioic acid |

| 2-(Thiophen-2-yl)acetic acid | Contains a thiophene moiety linked to acetic acid | Does not possess two carboxylic groups |

The uniqueness of 2-(Thiophen-2-ylmethyl)propanedioic acid lies in its combination of both a thiophene ring and a malonic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural complexity enables diverse applications in organic synthesis and medicinal chemistry.

2-(Thiophen-2-ylmethyl)propanedioic acid belongs to the class of thiophene-substituted malonic acid derivatives, representing a unique structural motif that combines heterocyclic aromatic chemistry with carboxylic acid functionality. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-(thiophen-2-ylmethyl)propanedioic acid, reflecting its structural composition of a propanedioic acid (malonic acid) backbone with a thiophen-2-ylmethyl substituent at the 2-position. Alternative nomenclature includes 2-(2-thienylmethyl)malonic acid and 2-[(thiophen-2-yl)methyl]malonic acid, which are commonly encountered in chemical literature.

The molecular structure consists of a five-membered thiophene ring containing one sulfur atom, connected via a methylene bridge to the central carbon of malonic acid. This arrangement creates a compound with the molecular formula C₈H₈O₄S and molecular weight of 200.21 g/mol. The thiophene moiety contributes to the compound's aromatic character and electronic properties, while the malonic acid portion provides reactive carboxylic acid groups essential for further chemical transformations. The canonical SMILES notation for this compound illustrates the connectivity: OC(=O)C(Cc1cccs1)C(=O)O, clearly depicting the thiophene ring linked to the malonic acid framework.

Table 1: Chemical Identity and Physical Properties of 2-(Thiophen-2-ylmethyl)propanedioic Acid

Historical Development and Discovery

The development of 2-(thiophen-2-ylmethyl)propanedioic acid emerged from the broader exploration of thiophene chemistry and malonic acid derivatives that gained momentum in the mid-20th century. Thiophene itself was first discovered in 1883 by Viktor Meyer through the analysis of coal tar, establishing the foundation for subsequent thiophene derivative research. The synthesis and characterization of thiophene-substituted malonic acids became particularly relevant as researchers recognized the potential of combining heteroaromatic systems with activated methylene compounds for pharmaceutical and materials applications.

2-(Thiophen-2-ylmethyl)propanedioic acid, with the molecular formula C₈H₈O₄S and molecular weight of 200.21 g/mol, exhibits a complex three-dimensional structure characterized by the presence of both a thiophene heterocyclic ring and a malonic acid backbone [1] [2]. The compound features a central propanedioic acid (malonic acid) moiety with a thiophen-2-ylmethyl substituent attached to the α-carbon atom [1].

The molecular geometry of this compound is fundamentally influenced by the conformational flexibility inherent in malonic acid derivatives [27]. Computational studies on related malonic acid compounds have demonstrated that these molecules exhibit significant conformational diversity, with multiple stable conformers accessible under ambient conditions [27]. The presence of the thiophene ring introduces additional steric and electronic considerations that affect the overall molecular conformation [1] [2].

The thiophene ring adopts a planar five-membered heterocyclic structure with characteristic bond lengths and angles [31]. The C-S bonds in the thiophene moiety typically measure approximately 1.71 Å, while the C-C bonds within the ring range from 1.37 to 1.42 Å [31] [32]. The sulfur atom contributes to the aromatic character of the ring system through its lone pair electrons, creating a delocalized π-electron system [31].

The methylene bridge connecting the thiophene ring to the malonic acid backbone introduces rotational freedom around the C-C bond, allowing for multiple conformational states [27]. This flexibility is crucial in determining the overall three-dimensional shape of the molecule and its subsequent physical and chemical properties [27]. The dihedral angles between the thiophene ring and the carboxylic acid groups can vary significantly depending on the specific conformer adopted [27].

Computational analysis using density functional theory methods has revealed that the preferred conformations of malonic acid derivatives are stabilized by intramolecular hydrogen bonding interactions [27]. In the case of 2-(Thiophen-2-ylmethyl)propanedioic acid, the carboxylic acid groups can form intramolecular hydrogen bonds, creating six-membered ring structures that contribute to conformational stability [27].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈O₄S | [1] |

| Molecular Weight | 200.21 g/mol | [1] [2] |

| Melting Point | 140°C (benzene) | [2] |

| Density | 1.489 g/cm³ | [2] |

| Water Solubility | Sparingly soluble (11 g/L at 25°C) | [2] |

Spectroscopic Profiling (FT-IR, Raman, NMR, UV-Vis)

Fourier Transform Infrared Spectroscopy

The infrared spectroscopic profile of 2-(Thiophen-2-ylmethyl)propanedioic acid exhibits characteristic absorption bands that reflect both the thiophene ring system and the carboxylic acid functional groups [9] [10]. The carboxylic acid groups produce strong, broad absorption bands in the 3300-2500 cm⁻¹ region due to O-H stretching vibrations [10]. These bands typically exhibit significant broadening due to intermolecular hydrogen bonding between carboxylic acid moieties [10].

The thiophene ring contributes several characteristic absorption bands to the infrared spectrum [9] [31]. The C-H stretching vibrations of the thiophene ring appear in the 3100-3000 cm⁻¹ region, typically as sharp, medium-intensity bands [9] [31]. The aromatic C=C stretching vibrations of the thiophene ring are observed in the 1600-1400 cm⁻¹ region, with the most prominent bands appearing around 1566 cm⁻¹ and 1542 cm⁻¹ [9] [32].

The C-S stretching vibrations, characteristic of the thiophene ring system, appear in the fingerprint region between 800-600 cm⁻¹ [10] [32]. These bands are particularly diagnostic for confirming the presence of the thiophene moiety in the molecular structure [32]. The out-of-plane bending vibrations of the thiophene ring C-H bonds typically appear between 900-700 cm⁻¹ [31] [37].

Raman Spectroscopy

Raman spectroscopic analysis provides complementary information to infrared spectroscopy, particularly for the characterization of the aromatic thiophene ring system [9] [12]. The symmetric stretching modes of the thiophene ring are typically more intense in Raman spectra compared to infrared spectra due to polarizability considerations [12]. The C=C stretching vibrations of the thiophene ring appear as strong bands in the 1600-1400 cm⁻¹ region in Raman spectra [9].

The breathing mode of the thiophene ring, which involves symmetric expansion and contraction of the entire ring system, appears as a characteristic band around 1000 cm⁻¹ in Raman spectra [12]. This mode is particularly useful for identifying thiophene-containing compounds and monitoring structural changes [12].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 2-(Thiophen-2-ylmethyl)propanedioic acid reveals characteristic chemical shifts for both the thiophene ring protons and the methylene bridge connecting the ring to the malonic acid backbone [8] [11]. The thiophene ring protons typically appear in the aromatic region between 7.0-7.5 ppm, with the specific chemical shifts depending on the substitution pattern and electronic environment [8] [11].

The methylene protons of the thiophen-2-ylmethyl group appear as a characteristic singlet around 3.7-4.0 ppm, reflecting their position adjacent to both the aromatic thiophene ring and the electron-withdrawing malonic acid moiety [8] [11]. The chemical shift of these protons is influenced by the deshielding effects of both the aromatic ring and the carbonyl groups [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [8] [11]. The carbonyl carbons of the carboxylic acid groups appear in the characteristic region around 170-180 ppm, while the aromatic carbons of the thiophene ring appear between 120-140 ppm [8] [11]. The methylene carbon connecting the thiophene ring to the malonic acid backbone typically appears around 30-40 ppm [11].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-(Thiophen-2-ylmethyl)propanedioic acid is dominated by electronic transitions within the thiophene ring system [18] [19]. The π→π* transitions of the thiophene ring typically appear in the 240-280 nm region, with the exact position depending on the electronic effects of the substituents [18] [19].

The extended conjugation between the thiophene ring and the carboxylic acid groups through the methylene bridge can influence the electronic absorption characteristics [18]. The lowest-energy π→π* transition typically appears around 250 nm, reflecting the aromatic character of the thiophene ring system [18] [19].

| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |

|---|---|---|

| FT-IR | 3300-2500 cm⁻¹ | O-H stretching (COOH) |

| FT-IR | 1600-1400 cm⁻¹ | C=C stretching (thiophene) |

| FT-IR | 800-600 cm⁻¹ | C-S stretching |

| ¹H NMR | 7.0-7.5 ppm | Thiophene ring protons |

| ¹H NMR | 3.7-4.0 ppm | Methylene protons |

| ¹³C NMR | 170-180 ppm | Carbonyl carbons |

| UV-Vis | 240-280 nm | π→π* transitions |

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic studies of thiophene-containing carboxylic acid derivatives provide valuable insights into the solid-state structure and intermolecular interactions of these compounds [16] [17]. Related thiophene carboxylic acid derivatives have been successfully characterized by single-crystal X-ray diffraction, revealing important structural features that are likely applicable to 2-(Thiophen-2-ylmethyl)propanedioic acid [16] [17].

The crystal structure of similar thiophene derivatives typically exhibits planar or near-planar conformations for the thiophene ring system [16] [17]. The five-membered thiophene ring maintains its aromatic character in the solid state, with C-S bond lengths typically ranging from 1.714 to 1.720 Å and C-C bond lengths within the ring varying from 1.365 to 1.420 Å [16] [17].

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing of carboxylic acid-containing compounds [16] [30]. In related structures, the carboxylic acid groups form characteristic O-H···O hydrogen bonds, creating dimeric or chain-like arrangements in the crystal lattice [16] [30]. These hydrogen bonding interactions typically involve O···O distances in the range of 2.6-2.8 Å [16].

The dihedral angles between the thiophene ring and adjacent functional groups are critical parameters that influence the overall molecular geometry in the solid state [16]. For thiophene derivatives with carboxylic acid substituents, these dihedral angles typically range from 60° to 120°, depending on the specific substitution pattern and intermolecular interactions [16].

Crystal packing analysis reveals that thiophene derivatives often exhibit π-π stacking interactions between adjacent aromatic rings [16] [17]. These interactions contribute to the stability of the crystal structure and typically involve centroid-to-centroid distances of 3.5-4.0 Å [16]. The sulfur atoms in the thiophene rings can also participate in weak intermolecular interactions, including S···O contacts with distances around 3.2-3.4 Å [16].

| Crystallographic Parameter | Typical Range | Reference |

|---|---|---|

| C-S bond length | 1.714-1.720 Å | [16] [17] |

| C-C bond length (ring) | 1.365-1.420 Å | [16] [17] |

| O-H···O hydrogen bond | 2.6-2.8 Å | [16] [30] |

| π-π stacking distance | 3.5-4.0 Å | [16] |

| S···O contact distance | 3.2-3.4 Å | [16] |

The disorder phenomena commonly observed in thiophene derivatives can affect the interpretation of crystallographic data [16]. In some cases, the thiophene ring may exhibit rotational disorder, with the ring adopting multiple orientations in the crystal lattice [16]. This disorder typically manifests as a statistical distribution of sulfur and carbon positions, with occupancy factors reflecting the relative populations of different orientations [16].

Thermal Stability and Decomposition Pathways

The thermal stability of 2-(Thiophen-2-ylmethyl)propanedioic acid is governed by the inherent properties of both the thiophene ring system and the malonic acid moiety [18] [22] [23]. Thermal analysis of related thiophene-malonic acid derivatives has revealed characteristic decomposition patterns that provide insights into the thermal behavior of this compound [18] [23] [24].

Thermogravimetric analysis of similar polythiophene derivatives containing malonic acid substituents has demonstrated thermal stability up to approximately 215°C [18] [23] [24]. The initial decomposition typically occurs through decarboxylation processes, which are characteristic of malonic acid derivatives [22] [43]. This decarboxylation reaction involves the elimination of carbon dioxide from one or both carboxylic acid groups, resulting in the formation of the corresponding carboxylic acid or acetic acid derivatives [22] [43].

The decarboxylation mechanism of malonic acid derivatives has been extensively studied and typically proceeds through a cyclic transition state [43]. For 2-(Thiophen-2-ylmethyl)propanedioic acid, the primary decomposition pathway likely involves the formation of a six-membered cyclic transition state, leading to the elimination of carbon dioxide and the formation of 2-(thiophen-2-ylmethyl)acetic acid [43].

Kinetic analysis of the thermal decomposition process reveals that the activation energy for decarboxylation of malonic acid derivatives typically ranges from 120-180 kJ/mol [42]. The decomposition temperature can be significantly influenced by the presence of the thiophene ring, which may stabilize the molecule through electronic delocalization effects [44].

At higher temperatures, secondary decomposition processes may occur, involving the breakdown of the thiophene ring system [38] [44]. Computational and experimental studies on thiophene thermal decomposition have identified several pathways, including ring opening reactions that lead to the formation of sulfur-containing fragments and hydrocarbon products [44]. The thiophene ring can undergo unimolecular decomposition through multiple pathways, including the formation of hydrogen sulfide, elemental sulfur, and various hydrocarbon fragments [44].

| Decomposition Stage | Temperature Range | Mass Loss | Products |

|---|---|---|---|

| Primary decarboxylation | 140-200°C | ~22% | CO₂ elimination |

| Secondary decarboxylation | 200-280°C | ~22% | Additional CO₂ |

| Thiophene decomposition | >300°C | Variable | S-containing fragments |

The thermal decomposition products of thiophene derivatives can include hydrogen sulfide, carbonyl sulfide, and various sulfur-containing organic fragments [38] [44]. The specific decomposition pathway depends on the temperature, atmosphere, and heating rate employed during thermal analysis [39] [42]. Under inert atmosphere conditions, the decomposition typically proceeds through pyrolytic mechanisms, while oxidative conditions can lead to the formation of sulfur dioxide and other oxidized products [39].

Differential scanning calorimetry analysis of related compounds has revealed that the decarboxylation process is typically endothermic, with enthalpy changes ranging from 80-150 kJ/mol [42]. The thermal behavior is also influenced by intermolecular hydrogen bonding interactions, which can stabilize the compound at lower temperatures but may facilitate decomposition through cooperative effects at elevated temperatures [22].